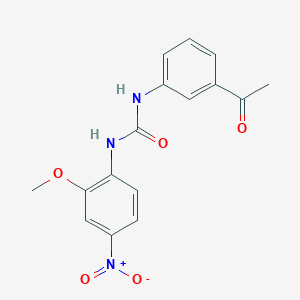![molecular formula C24H26N2O3S B4116558 N-(4-butylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4116558.png)
N-(4-butylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Overview
Description
N-(4-butylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has gained widespread attention in the field of cancer research. Sorafenib was first developed as a treatment for renal cell carcinoma and has since been approved for the treatment of hepatocellular carcinoma.
Mechanism of Action
Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to increased cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting these pathways, Sorafenib suppresses tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It inhibits tumor cell proliferation and angiogenesis, induces apoptosis in cancer cells, and inhibits tumor invasiveness. Sorafenib has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
Sorafenib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying the MAPK/ERK signaling pathway and angiogenesis. However, Sorafenib also has limitations. It has poor solubility in water, which can make it difficult to work with in some experiments. It also has off-target effects, which can complicate the interpretation of results.
Future Directions
For Sorafenib research include the development of analogs with improved pharmacokinetic properties, the identification of biomarkers for response prediction, and the study of Sorafenib in other cancer types.
Scientific Research Applications
Sorafenib has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several tyrosine kinases, including RAF kinases, VEGFR-2, and PDGFR-β. This inhibition leads to the suppression of tumor cell proliferation and angiogenesis. Sorafenib has also been shown to induce apoptosis in cancer cells and inhibit tumor invasiveness.
properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(4-butylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-3-4-8-19-11-15-21(16-12-19)25-24(27)20-13-17-22(18-14-20)26(2)30(28,29)23-9-6-5-7-10-23/h5-7,9-18H,3-4,8H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQGAJZZHLYRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4116483.png)
![N-(4-{[4-(1,3-diethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4116504.png)
![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B4116508.png)
![2-({N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4116509.png)
![N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2-thiophenecarboxamide](/img/structure/B4116511.png)
![4-[(3-nitrophenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid](/img/structure/B4116514.png)
![1-(2-fluorophenyl)-4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperazine](/img/structure/B4116521.png)
![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4116524.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4116538.png)
![4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide](/img/structure/B4116547.png)
![N-[2-(1-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4116552.png)

![N-[1-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4116589.png)